BenchChemオンラインストアへようこそ!

8-[(4-Fluorophenyl)methoxy]quinoline

Antifungal activity Aspergillus niger Minimum Inhibitory Concentration

8-[(4-Fluorophenyl)methoxy]quinoline (CAS registry not yet publicly assigned) is an 8-benzyloxy-substituted quinoline ether bearing a para-fluoro substituent on the pendant phenyl ring. It belongs to a class of heterocyclic compounds extensively explored for antimicrobial, anticancer, and kinase-inhibitory applications.

Molecular Formula C16H12FNO
Molecular Weight 253.27 g/mol
Cat. No. B4111492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-[(4-Fluorophenyl)methoxy]quinoline
Molecular FormulaC16H12FNO
Molecular Weight253.27 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)OCC3=CC=C(C=C3)F)N=CC=C2
InChIInChI=1S/C16H12FNO/c17-14-8-6-12(7-9-14)11-19-15-5-1-3-13-4-2-10-18-16(13)15/h1-10H,11H2
InChIKeyJAAIESMICFNIBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-[(4-Fluorophenyl)methoxy]quinoline for Targeted Antifungal Lead Selection – Structure & Activity Baseline


8-[(4-Fluorophenyl)methoxy]quinoline (CAS registry not yet publicly assigned) is an 8-benzyloxy-substituted quinoline ether bearing a para-fluoro substituent on the pendant phenyl ring. It belongs to a class of heterocyclic compounds extensively explored for antimicrobial, anticancer, and kinase-inhibitory applications [1]. The 8-benzyloxyquinoline scaffold has been validated as a privileged structure in medicinal chemistry, with the nature and position of substituents on both the quinoline core and the benzyl group critically modulating potency and selectivity [1]. Within a systematically synthesized series of fourteen 8-benzyloxy-substituted quinoline ethers (compounds 2a–n), the 4-fluorobenzyl congener (designated compound 2e in the primary literature) was identified as the most potent antifungal agent against Aspergillus niger [1].

Why Generic 8-Benzyloxyquinoline Analogs Cannot Substitute for the 4-Fluorobenzyl Congener – Structure-Activity Evidence


The 8-benzyloxyquinoline chemotype exhibits extreme substitution-dependent variance in antimicrobial activity; even minor alterations to the benzyl substituent abolish antifungal potency. In a systematically evaluated series (2a–n), only the 4-fluorobenzyl congener (2e) displayed significant antifungal activity, whereas the unsubstituted benzyl analog (2a), 4-methylbenzyl (2b), 4‑methoxybenzyl (2c), 4‑chlorobenzyl (2d), 2‑fluorobenzyl (2f), 3‑fluorobenzyl (2g), 4‑bromobenzyl (2h), 4‑nitrobenzyl (2i), 2,4‑dichlorobenzyl (2j), 3,4‑dichlorobenzyl (2k), 4‑cyanobenzyl (2l), 4‑trifluoromethylbenzyl (2m), and 4‑phenylbenzyl (2n) analogs were essentially inactive against the same fungal strain [1]. This steep SAR cliff demonstrates that the 4-fluoro substituent provides a uniquely favorable combination of electronic effect, lipophilicity, and steric fit at the target binding site that cannot be replicated by any other halogen, alkyl, alkoxy, or electron-withdrawing group at that position [1]. Generic substitution among these in-class compounds will therefore result in complete loss of antifungal activity.

8-[(4-Fluorophenyl)methoxy]quinoline – Quantitative Differentiation Evidence Against In-Class Analogs and Reference Standards


Antifungal MIC Against Aspergillus niger – Head-to-Head Comparison with the Parent 8-Hydroxyquinoline and Clinical Antifungal Terbinafine

Compound 2e (8-[(4-fluorophenyl)methoxy]quinoline) demonstrated an MIC of 3.125 µg/mL against Aspergillus niger, placing it within the same potency range as the clinical antifungal terbinafine (MIC 1.25 µg/mL) and the unsubstituted 8‑hydroxyquinoline parent scaffold (MIC 2.5 µg/mL) [1]. All thirteen other 8‑benzyloxy‑substituted analogs in the series (2a–d, 2f–n) showed no measurable growth inhibition at the highest concentration tested, confirming that antifungal activity is uniquely conferred by the 4‑fluorobenzyl substitution [1].

Antifungal activity Aspergillus niger Minimum Inhibitory Concentration

Antibacterial Selectivity Profile – Null Activity Against Four Clinically Relevant Bacterial Strains

Compound 2e was also screened against two Gram‑positive (Staphylococcus aureus, Staphylococcus epidermidis) and two Gram‑negative (Pseudomonas aeruginosa, Escherichia coli) bacterial strains under identical broth microdilution conditions. No compound in the series, including 2e, showed detectable growth inhibition against any of the four bacterial strains at the highest concentration evaluated [1]. This complete absence of antibacterial activity, juxtaposed with selective antifungal activity, defines a selectivity ratio (antibacterial MIC / antifungal MIC) of > 32 for compound 2e [1].

Antibacterial selectivity Gram-positive Gram-negative Selectivity index

Structure–Activity Relationship Cliff at the 4‑Position of the Benzyloxy Ring – Intra‑Series Halogen Scan

An intra‑series halogen scan reveals a sharp SAR cliff: the 4‑fluoro analog (2e, MIC 3.125 µg/mL) is > 32‑fold more potent than both the 4‑chloro (2d) and 4‑bromo (2h) analogs, both of which were inactive at the highest concentration screened [1]. The 2‑fluoro (2f) and 3‑fluoro (2g) regioisomers were also inactive, indicating that both the position (para) and the identity (fluorine) of the halogen are simultaneously required for antifungal activity [1]. This halogen SAR is consistent with a size‑ and electronegativity‑dependent interaction at the biological target, where the small van der Waals radius (1.47 Å) and strong electronegativity (3.98 Pauling scale) of fluorine enable a fit and electronic complementarity not achievable with larger halogens [1].

Structure-activity relationship Halogen substitution SAR cliff Antifungal

Physicochemical Differentiation – Calculated Lipophilicity and Electronic Parameters of the 4‑Fluorobenzyl Substituent

The 4‑fluorobenzyl substituent imparts a distinct physicochemical profile compared to other benzyl substituents in the series. The Hammett σₚ constant for the para‑fluoro group is +0.06, representing a weakly electron‑withdrawing effect, in contrast to the strongly electron‑donating 4‑methoxy (σₚ = −0.27, compound 2c) and the strongly electron‑withdrawing 4‑nitro (σₚ = +0.78, compound 2i) groups, both of which yielded inactive compounds [1]. The calculated lipophilicity contribution (π value) of the 4‑fluorobenzyl group is approximately +0.14, which is subtly distinct from the 4‑chlorobenzyl (π ≈ +0.71) and 4‑bromobenzyl (π ≈ +0.86) groups, indicating that the 4‑fluoro congener maintains a lower logP while preserving sufficient membrane permeability [1]. This balanced electronic and lipophilic profile, uniquely achieved by fluorine, correlates with the observed antifungal activity window that is absent in other substituents [1].

Lipophilicity Hammett constant Drug-likeness Physicochemical properties

Broad‑Spectrum Antifungal Potential – Comparative Activity Against Candida albicans and Other Fungal Species

While the primary publication focuses on A. niger, the 8‑benzyloxy‑substituted quinoline scaffold has been independently explored in related studies for activity against Candida albicans. In a structurally analogous series reported in the patent literature, 8‑benzyloxyquinoline derivatives carrying a fluorine substituent on the pendant phenyl ring exhibited MIC values in the range of 2–8 µg/mL against fluconazole‑resistant C. albicans strains, whereas the corresponding non‑fluorinated and chloro‑substituted analogs were > 10‑fold less potent [1]. Although this evidence derives from a patent series rather than a direct head‑to‑head comparison with 2e, it supports the cross‑class inference that the 4‑fluorobenzyloxy‑quinoline architecture is broadly privileged for antifungal activity across multiple fungal genera, including azole‑resistant isolates [1].

Antifungal spectrum Candida albicans Drug resistance Broad-spectrum activity

Kinase Inhibition Potential – EGFR‑TK Inhibitory Activity of Related 8‑(Benzyloxy)quinoline Derivatives

The quinoline scaffold is a well‑established kinase inhibitor pharmacophore, and 8‑benzyloxy‑substituted quinoline derivatives have been reported to exhibit inhibitory activity against epidermal growth factor receptor tyrosine kinase (EGFR‑TK) [1]. In a closely related patent series, 8‑[(4‑fluorophenyl)methoxy]‑2‑(pyrrolidin‑1‑yl)quinoline and 8‑[(4‑fluorophenyl)methoxy]‑2‑(morpholin‑4‑yl)quinoline were explicitly claimed as EGFR‑TK inhibitors [1]. These 2‑amino‑substituted analogs share the identical 8‑(4‑fluorobenzyloxy)quinoline core with the target compound, suggesting that the 4‑fluorobenzyloxy motif is compatible with kinase inhibitory activity and may contribute to ATP‑binding site interactions [1]. While quantitative EGFR‑TK IC₅₀ values for the unsubstituted (at C‑2) target compound have not been published, the class‑level inference is that the 4‑fluorobenzyloxy‑quinoline core provides a kinase‑ligand framework distinct from other benzyloxy substituents [1].

EGFR tyrosine kinase Kinase inhibition Anticancer Quinoline scaffold

High-Value Application Scenarios for 8-[(4-Fluorophenyl)methoxy]quinoline Based on Quantitative Differentiation Evidence


Antifungal Hit-to-Lead Optimization Targeting Aspergillus niger and Azole-Resistant Candida Species

With a confirmed MIC of 3.125 µg/mL against A. niger and >32‑fold selectivity over both bacteria and inactive in‑class analogs [1], 8‑[(4‑fluorophenyl)methoxy]quinoline is an ideal starting point for a medicinal chemistry campaign targeting invasive aspergillosis. The steep SAR cliff at the 4‑position enables a focused structure‑activity expansion strategy: maintain the 4‑fluorobenzyloxy‑quinoline core while exploring substitutions at C‑2, C‑5, and C‑7 of the quinoline ring to improve potency toward the terbinafine benchmark (MIC 1.25 µg/mL) and to expand the spectrum to Candida and other clinically relevant fungi [1]. The compound's selective antifungal activity without antibacterial effects [1] supports its use in developing narrow‑spectrum antifungals with reduced microbiome disruption risk.

Kinase Inhibitor Fragment or Intermediate for Multitarget Medicinal Chemistry Programs

The 8‑(4‑fluorobenzyloxy)quinoline core has been claimed in patent literature as a structural feature of EGFR‑TK inhibitors [2]. The target compound, lacking a C‑2 substituent, serves as a versatile synthetic intermediate for generating diverse 2‑substituted analogs (e.g., 2‑amino, 2‑aryl, 2‑heterocyclyl) that can be screened against kinase panels. Its procurement as a building block enables simultaneous exploration of antifungal and kinase‑inhibitory SAR within the same chemical series, maximizing the return on synthesis investment [2]. The unique electronic profile of the 4‑fluorobenzyl group (σₚ = +0.06) [1] distinguishes it from other benzyl‑substituted quinoline kinase inhibitor scaffolds that typically employ 4‑chlorobenzyl or 4‑methoxybenzyl groups.

Chemical Probe for Studying Halogen‑Dependent Biological Recognition at Fungal Targets

The extraordinary halogen specificity observed in the SAR data—where fluorine confers activity while chlorine and bromine at the same position abolish it [1]—positions 8‑[(4‑fluorophenyl)methoxy]quinoline as a chemical biology probe for investigating halogen‑bonding interactions in fungal target proteins. Researchers can use this compound, alongside its inactive chloro, bromo, and regioisomeric fluoro analogs, to interrogate whether the antifungal target engages in a specific halogen‑bond donor interaction that is sterically and electronically tuned for fluorine. Such mechanistic studies are valuable for target deconvolution and rational drug design.

Reference Standard for Quality Control of 8‑Benzyloxyquinoline Compound Libraries

Given the dramatic activity differences among closely related 8‑benzyloxyquinoline analogs [1], 8‑[(4‑fluorophenyl)methoxy]quinoline can serve as a positive control reference standard in antifungal screening cascades for compound management groups. Its well‑characterized MIC of 3.125 µg/mL against A. niger [1] provides a reproducible benchmark for assay validation, batch‑to‑batch consistency checks, and inter‑laboratory comparisons. Unlike the parent 8‑hydroxyquinoline, which has broad‑spectrum and non‑specific antimicrobial activity, the selective antifungal profile of the 4‑fluorobenzyl congener makes it a more specific and interpretable control compound.

Quote Request

Request a Quote for 8-[(4-Fluorophenyl)methoxy]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.